1H-Purin-6-amine, N-((3-fluorophenyl)methyl)-
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Overview
Description
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- is a chemical compound with the molecular formula C₁₂H₁₀FN₅ and a molecular weight of 243.092 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound, and features a fluorophenyl group attached to the purine ring
Preparation Methods
The synthesis of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- typically involves the reaction of purine derivatives with fluorophenylmethyl halides under specific conditions. One common method includes:
Starting Materials: Purine derivative and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The purine derivative is dissolved in DMF, followed by the addition of potassium carbonate and 3-fluorobenzyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Mechanism of Action
The mechanism of action of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate enzymes involved in purine metabolism, leading to various biological effects .
Comparison with Similar Compounds
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- can be compared with other similar compounds, such as:
1H-Purin-6-amine, N-methyl-: This compound has a methyl group instead of a fluorophenyl group, resulting in different chemical and biological properties.
1H-Purin-6-amine, N-((2-fluorophenyl)methyl)-: The position of the fluorine atom on the phenyl ring affects its reactivity and interactions with biological targets.
The uniqueness of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
67023-51-2 |
---|---|
Molecular Formula |
C12H10FN5 |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) |
InChI Key |
YCDLTWDQNHQKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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